1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole
CAS No.: 488122-35-6
Cat. No.: VC7171403
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488122-35-6 |
|---|---|
| Molecular Formula | C11H10Cl2N2 |
| Molecular Weight | 241.12 |
| IUPAC Name | 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole |
| Standard InChI | InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2 |
| Standard InChI Key | FBNDWKBWMYAYLR-UHFFFAOYSA-N |
| SMILES | C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole, reflects its bicyclic structure comprising a benzimidazole ring fused to a dichlorocyclopropane moiety via a methylene bridge. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.12 g/mol |
| SMILES | C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32 |
| InChIKey | FBNDWKBWMYAYLR-UHFFFAOYSA-N |
| PubChem CID | 2936975 |
The dichlorocyclopropyl group introduces steric bulk and electronegativity, which are critical for modulating solubility and target binding .
Structural Analogues and Derivatives
A methyl-substituted analogue, 1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole (PubChem CID: 3155312), demonstrates how minor structural changes influence physicochemical properties:
| Property | 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole | 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.12 g/mol | 255.14 g/mol |
| Substituents | None at C2 | Methyl group at C2 |
The addition of a methyl group at C2 increases molecular weight by 14.02 g/mol and may alter metabolic stability .
Synthesis and Modifications
Core Benzimidazole Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acids or halides under acidic conditions . For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole, while substituted derivatives require tailored reactants.
Biological Activities and Mechanisms
Hypoglycemic Activity
Early patents describe benzimidazole derivatives with hypoglycemic effects, potentially mediated by PPAR-γ agonism . While direct data on this compound is limited, structural similarities to thiazolidinedione-based antidiabetics suggest a plausible mechanism warranting further investigation.
Pharmacological Applications
Targeted Cancer Therapy
Precision medicine approaches leverage the compound’s ability to inhibit specific molecular targets:
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DNA Repair Pathways: By stabilizing topoisomerase-DNA complexes, it induces lethal DNA damage in rapidly dividing cells .
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Apoptosis Induction: Activation of caspase-3 and -9 has been observed in leukemia cells treated with related derivatives .
Combination Therapies
Synergistic effects with platinum-based chemotherapeutics (e.g., cisplatin) are hypothesized, as dichlorocyclopropyl groups may sensitize cells to DNA-damaging agents .
Future Directions and Challenges
Optimization of Pharmacokinetics
Current limitations include poor aqueous solubility, attributed to the hydrophobic dichlorocyclopropyl group. Prodrug strategies or nanoparticle formulations could enhance bioavailability.
Toxicity Profiling
While in vitro studies show selectivity for cancer cells, in vivo toxicity must be assessed. Metabolite identification studies are critical, as cyclopropane rings may generate reactive intermediates.
Clinical Translation
Only two benzimidazole derivatives (albendazole and mebendazole) have reached clinical use, highlighting the need for rigorous safety evaluations. Phase I trials should prioritize compounds with optimized therapeutic indices.
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